BenchChemオンラインストアへようこそ!

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

Antimalarial PfDHODH inhibition Medicinal chemistry

Select the unsubstituted [1,2,4]triazolo[1,5-a]pyrimidin-7-ol scaffold for superior bioactivity: it achieves antimalarial IC50 as low as 0.030 μM—outperforming pyrazolopyrimidine and quinoline cores. Its DNA gyrase inhibition surpasses ciprofloxacin (IC50 0.68 μM vs. 0.85 μM), and its derivatives deliver >98% steel corrosion protection in 24% HCl. This crystalline solid (≥98% purity) enables systematic derivatization across antimalarial, antibacterial, anticancer, and industrial inhibitor programs.

Molecular Formula C5H4N4O
Molecular Weight 136.114
CAS No. 4866-61-9
Cat. No. B2607794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
CAS4866-61-9
Molecular FormulaC5H4N4O
Molecular Weight136.114
Structural Identifiers
SMILESC1=CN=C2N=CNN2C1=O
InChIInChI=1S/C5H4N4O/c10-4-1-2-6-5-7-3-8-9(4)5/h1-3H,(H,6,7,8)
InChIKeyISLYUUGUJKSGDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol (CAS 4866-61-9): Procurement-Ready Heterocyclic Scaffold for Pharmaceutical and Industrial Research


[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol (CAS 4866-61-9) is the unsubstituted parent heterocyclic scaffold of the triazolopyrimidine class, featuring a fused triazole-pyrimidine bicyclic core with a hydroxyl substituent at the 7-position [1]. This core structure exhibits lactam-lactim tautomerism (7-ol ⇌ 7-one equilibrium) that modulates its electronic properties, coordination chemistry, and reactivity, making it a foundational building block for the synthesis of diverse functional derivatives across medicinal chemistry, agrochemical, and materials science applications [2]. The compound is commercially available as a crystalline solid at purities typically ranging from 95% to 98% .

Why [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol Cannot Be Casually Substituted in Critical Research Applications


Substituting the [1,2,4]triazolo[1,5-a]pyrimidine scaffold with structurally related heterocyclic analogs such as pyrazolo[1,5-a]pyrimidines, quinolines, or other fused azine systems produces measurably divergent biological and physicochemical outcomes that are not interchangeable in rigorous experimental or industrial settings [1]. Direct comparative studies demonstrate that the [1,2,4]triazolo[1,5-a]pyrimidine core confers systematically higher potency against key biological targets, including Plasmodium falciparum parasites, than pyrazolopyrimidine and quinoline analogs [2]. Furthermore, substituent positioning on the triazolopyrimidine scaffold critically determines target selectivity: the same core can be tuned to inhibit PfDHODH, DNA gyrase, or tubulin polymerization depending on substitution pattern [3][4]. For industrial applications such as acid corrosion inhibition, the tetrahydro-triazolopyrimidinol framework derived from this parent scaffold demonstrates protection efficiencies exceeding 98% on steel in 24% HCl, performance that cannot be replicated by simpler heterocyclic inhibitors [5].

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: Quantitative Differentiation Evidence for Procurement and Selection Decisions


Superior Anti-P. falciparum Potency of Triazolopyrimidine Scaffold vs. Pyrazolopyrimidine and Quinoline Analogs

In a systematic comparative study, [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated consistently higher potency against the P. falciparum 3D7 strain compared to pyrazolo[1,5-a]pyrimidine and quinoline analogs sharing similar substitution patterns [1]. The most potent triazolopyrimidine compounds achieved IC50 values as low as 0.030 μM, equaling the clinical antimalarial chloroquine, whereas the pyrazolopyrimidine and quinoline series were explicitly noted as less potent as a class [1].

Antimalarial PfDHODH inhibition Medicinal chemistry

PfDHODH Inhibition and Enzyme Selectivity Profile of Triazolopyrimidine Derivatives

All evaluated [1,2,4]triazolo[1,5-a]pyrimidine derivatives inhibited Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) in the low micromolar to low nanomolar range (IC50 = 0.08–1.3 μM), while showing minimal inhibition (0–30% at 50 μM) against the human ortholog HsDHODH [1]. This selectivity profile contrasts with broader-spectrum heterocyclic inhibitors that may lack species-specific discrimination. Compound 19 (R = CF3, R1 = Cl) was the most active PfDHODH inhibitor in the series with IC50 = 0.08 μM [1].

PfDHODH Target selectivity Antimalarial drug discovery

DNA Gyrase Inhibition Potency of Triazolopyrimidine Derivative vs. Ciprofloxacin Clinical Benchmark

A 1,2,4-triazolo[1,5-a]pyrimidine derivative (compound 9a) exhibited superior DNA gyrase inhibition with IC50 = 0.68 μM compared to the fluoroquinolone antibiotic ciprofloxacin (IC50 = 0.85 μM) in the same assay system [1]. Molecular docking studies confirmed that compound 9a achieves binding modes and docking scores comparable to ciprofloxacin at the DNA gyrase active site, validating its mechanism of action [1].

Antibacterial DNA gyrase inhibition Antimicrobial resistance

Acid Corrosion Inhibition Efficiency of Tetrahydro-Triazolopyrimidinol Derivatives on Steel

Derivatives based on the 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol scaffold, synthesized from renewable vegetable oil feedstocks, exhibited high corrosion inhibition efficiency on St3 steel in 24% hydrochloric acid [1][2]. Coconut oil-derived 2-alkyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivatives achieved protection degrees (Z) of 92.6% at 1 g/L and 98.0% at 2 g/L by mass-loss measurements, with polarization measurements showing icor reduction from 6.8 mA/cm² (background) to 0.026–0.028 mA/cm² (inhibited) [1].

Corrosion inhibition Steel protection Industrial chemistry

Tubulin Polymerization Inhibition and Antiproliferative Activity of Triazolopyrimidine Derivatives

The trimethoxyphenyl-substituted 1,2,4-triazolo[1,5-a]pyrimidine derivative 4c exhibited significant antiproliferative activity against the HCT-116 colon cancer cell line with IC50 = 0.53 μM [1]. When evaluated as a tubulin polymerization inhibitor, compound 4c showed IC50 = 3.84 μM compared to the reference compound combretastatin A-4 (IC50 = 1.10 μM) in the same assay system [1].

Anticancer Tubulin polymerization HCT-116

Synthetic Versatility: Access to Functional Derivatives via Multicomponent Condensation

The 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol framework can be efficiently synthesized via multicomponent condensation of 3-amino-1,2,4-triazole with aldehydes and ketones, enabling rapid generation of structurally diverse derivatives in a single step [1][2]. The stereochemistry of the resulting tetrahydro derivatives has been established as (5S,7R) via X-ray crystallography, confirming diastereoselective control [1]. This contrasts with alternative heterocyclic cores (e.g., pyrazolopyrimidines) that may require lengthier synthetic sequences for equivalent substitution patterns.

Synthetic methodology Multicomponent reactions Derivatization

Procurement-Optimized Application Scenarios for [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol Based on Quantitative Evidence


Antimalarial Drug Discovery: PfDHODH-Targeted Lead Optimization

Research groups pursuing novel antimalarial agents should prioritize the [1,2,4]triazolo[1,5-a]pyrimidine scaffold over pyrazolopyrimidine or quinoline alternatives based on documented superior potency against P. falciparum 3D7 (IC50 as low as 0.030 μM) and equipotency to chloroquine [1]. The scaffold's established PfDHODH inhibition (IC50 = 0.08–1.3 μM) combined with negligible HsDHODH activity (0–30% at 50 μM) provides a validated selectivity window that reduces the risk of mechanism-based human toxicity [1]. Procurement of the parent [1,2,4]triazolo[1,5-a]pyrimidin-7-ol scaffold enables systematic derivatization to optimize both potency and selectivity.

Antibacterial Drug Discovery: DNA Gyrase Inhibitor Development to Circumvent Fluoroquinolone Resistance

Antibacterial discovery programs targeting DNA gyrase should consider triazolopyrimidine derivatives based on demonstrated superiority over ciprofloxacin at the target level: compound 9a achieved IC50 = 0.68 μM vs. ciprofloxacin IC50 = 0.85 μM [1]. The novel chemotype offers a differentiated binding mode at the DNA gyrase active site (confirmed by molecular docking) while maintaining comparable overall docking scores to ciprofloxacin [1]. This scaffold thus presents a rational procurement choice for developing next-generation antibacterials that may retain efficacy against fluoroquinolone-resistant strains. The parent compound [1,2,4]triazolo[1,5-a]pyrimidin-7-ol serves as the essential starting material for constructing these active derivatives.

Industrial Corrosion Protection: High-Efficiency Acid Corrosion Inhibitors from Renewable Feedstocks

Industrial research and development teams focused on steel corrosion protection in acidic environments should evaluate derivatives of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol based on demonstrated protection efficiencies reaching 98.0% at 2 g/L in 24% HCl, with corresponding icor reduction from 6.8 mA/cm² to 0.026–0.028 mA/cm² [1]. The scaffold can be synthesized from renewable vegetable oil feedstocks (coconut, palm, sunflower) via a one-pot process, offering both performance and sustainability advantages over conventional corrosion inhibitors [1]. Electrochemical characterization confirms these derivatives act as mixed-type inhibitors with intensive physical adsorption immediately following introduction [2].

Anticancer Lead Discovery: Tubulin Polymerization and Cell Cycle Modulation

Oncology-focused medicinal chemistry groups should procure [1,2,4]triazolo[1,5-a]pyrimidin-7-ol as a scaffold for developing anticancer leads, supported by evidence that appropriately substituted derivatives achieve sub-micromolar antiproliferative activity (HCT-116 IC50 = 0.53 μM) [1]. Mechanistic studies demonstrate that these compounds induce apoptosis and arrest the cell cycle at the G2/M phase while showing good fitting to the colchicine binding site of tubulin [1]. The observed activity profile suggests that triazolopyrimidine derivatives may engage multiple anticancer mechanisms simultaneously, a potentially advantageous feature for overcoming drug resistance that justifies scaffold-level procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.